This compound can be sourced from various chemical suppliers and databases, such as BenchChem and Smolecule. It is classified as a halogenated organic compound due to the presence of the bromine atom, and it falls under the category of oxanes, which are cyclic ethers.
The synthesis of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane typically involves the bromination of a precursor compound. A common method includes:
The reaction conditions typically require an inert atmosphere and specific temperature control to ensure high yields while minimizing side reactions.
The molecular structure of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane features:
The structural representation can be described using various notations:
InChI=1S/C8H9BrO/c1-7(2)8(9)3-4-5-6/h3H,1,4H2,2H3C#CC(C(Br)C1CCOC1)CThe compound is reactive due to its functional groups. Key reactions include:
These reactions can be facilitated under various conditions depending on the desired product, including solvent choice and temperature adjustments.
The mechanisms involved in the reactivity of 4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane primarily revolve around:
Kinetic studies may provide insights into reaction rates and mechanisms under varying conditions.
The physical properties include:
Chemical properties include:
Relevant data points indicate that this compound is stable under standard laboratory conditions but may decompose under extreme heat or light exposure.
4-(Bromomethyl)-4-(prop-2-yn-1-yl)oxane has several applications across various fields:
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: